(R)-Tamsulosin-d4 Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Tamsulosin-d4 Hydrochloride is a deuterated form of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia and chronic prostatitis. The deuterated version, ®-Tamsulosin-d4 Hydrochloride, contains four deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
Wissenschaftliche Forschungsanwendungen
®-Tamsulosin-d4 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Tamsulosin, providing insights into its absorption, distribution, metabolism, and excretion.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and other analytical techniques to quantify Tamsulosin in biological samples.
Drug Development: Researchers use ®-Tamsulosin-d4 Hydrochloride to investigate the effects of deuterium substitution on the pharmacological properties of Tamsulosin, potentially leading to the development of more effective and safer drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tamsulosin-d4 Hydrochloride involves the incorporation of deuterium atoms into the Tamsulosin molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Tamsulosin-d4 Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-Tamsulosin-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated alcohols or amines.
Wirkmechanismus
®-Tamsulosin-d4 Hydrochloride exerts its effects by selectively blocking alpha-1 adrenergic receptors in the prostate and bladder neck. This leads to the relaxation of smooth muscle tissue, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The deuterium atoms in the compound do not significantly alter its mechanism of action but can affect its metabolic stability and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: The non-deuterated form of the compound, used for the same medical conditions.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
®-Tamsulosin-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide valuable insights into its pharmacokinetics. This makes it a valuable tool for research and drug development, offering advantages over non-deuterated analogs in certain applications.
Eigenschaften
CAS-Nummer |
1216413-74-9 |
---|---|
Molekularformel |
C26H37ClN2O4 |
Molekulargewicht |
484.085 |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D; |
InChI-Schlüssel |
OEAFTRIDBHSJDC-GUZHUBCOSA-N |
SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Synonyme |
5-[(2R)-2-[[2-(-Ethoxyphenoxy)ethyl-d4]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d4; Harnal-d4; Omnic-d4; Pradif-d4; YM 12617-1-d4; YM 617-d4; Yutanal-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.